4-(3-Fluorophenyl)benzonitrile
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Overview
Description
4-(3-Fluorophenyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a fluorophenyl group and a nitrile group
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method involves the reaction of 3-fluorophenylboronic acid with benzene in the presence of a strong base, followed by subsequent nitrilation.
Cyanation Reaction: Another approach is the direct cyanation of 3-fluorobenzene using reagents like copper(I) cyanide.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through continuous flow processes to ensure efficiency and scalability. These methods often involve the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 4-(3-Fluorophenyl)benzoic acid.
Reduction: 4-(3-Fluorophenyl)benzylamine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for antiviral and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(3-Fluorophenyl)benzonitrile exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(4-Fluorophenyl)benzonitrile: Similar structure but with the fluorine atom at a different position on the phenyl ring.
3-Fluorobenzonitrile: A positional isomer with the fluorine atom on the meta position.
Uniqueness: 4-(3-Fluorophenyl)benzonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluorine atom at the 3-position enhances its binding affinity and selectivity in various biological assays.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
4-(3-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGIYZVAXQZQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362705 |
Source
|
Record name | 4-(3-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-52-6 |
Source
|
Record name | 4-(3-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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